Sertraline Hydrochloride

Catalog No.
S543029
CAS No.
79559-97-0
M.F
C17H18Cl3N
M. Wt
342.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sertraline Hydrochloride

CAS Number

79559-97-0

Product Name

Sertraline Hydrochloride

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N

Synonyms

Altruline, Apo Sertraline, Apo-Sertraline, Aremis, Besitran, Gen Sertraline, Gen-Sertraline, Gladem, Hydrochloride, Sertraline, Lustral, Novo Sertraline, Novo-Sertraline, ratio Sertraline, ratio-Sertraline, Rhoxal sertraline, Rhoxal-sertraline, Sealdin, Sertraline, Sertraline Hydrochloride, Sertraline Hydrochloride (1S-cis)-Isomer, Zoloft

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

The exact mass of the compound Sertraline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - 1-Naphthylamine. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sertraline Hydrochloride (CAS: 79559-97-0) is a premier selective serotonin reuptake inhibitor (SSRI) and a critical active pharmaceutical ingredient (API) in global antidepressant manufacturing. As a highly lipophilic tetrahydronaphthalene derivative (logP ~4.3 for the non-ionized base), the compound requires salt formation to achieve viable aqueous processability [1]. In both industrial formulation and analytical chemistry, the hydrochloride salt is the universally accepted standard due to its optimized balance of solid-state stability, handling characteristics, and established pharmacopeial compliance [2]. For procurement professionals and lead scientists, sourcing high-purity Sertraline Hydrochloride—specifically in its thermodynamically stable polymorphic Form I—is essential to guarantee reproducible dissolution kinetics, batch-to-batch consistency, and reliable performance in downstream in vitro and in vivo applications.

Research Fit

Serotonin transporter (SERT) binding research
Polymorph-controlled solid-state characterization
BCS Class II formulation research model

Procuring generic 'sertraline' without strictly specifying the hydrochloride salt and its polymorphic state introduces severe risks of formulation failure and analytical inconsistency. The sertraline free base is practically insoluble in water (~0.002 mg/mL), making it entirely unsuitable for direct use in solid oral dosage forms or aqueous assay preparations [1]. Furthermore, Sertraline Hydrochloride exhibits complex polymorphism, with Form I being the most thermodynamically stable at room temperature, while metastable forms (such as Form II) are prone to spontaneous phase transitions during milling, compaction, or long-term storage [2]. Substituting the certified Form I hydrochloride salt with an undefined polymorph or the free base will drastically alter dissolution rates, compromise shelf-life stability, and invalidate quantitative chromatographic calibrations, rendering the material useless for regulated manufacturing or rigorous scientific benchmarking.

Substitution Risk

SSRI class variation Serotonin transporter selectivity and off-target profiles differ; pharmacodynamic response may shift
CYP inhibition profile CYP2D6 inhibition potency ranges from moderate to potent; drug interaction context may not transfer
Sigma-1 functional action Antagonist vs agonist divergence at sigma-1 receptor; reported neuroplasticity response may differ

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The selection of the hydrochloride salt over the free base is driven by a massive differential in aqueous thermodynamic solubility. Quantitative profiling demonstrates that Sertraline Hydrochloride achieves a solubility of approximately 4.24 mg/mL in water, whereas the free base form is practically insoluble at 0.002 mg/mL [1]. This >2000-fold enhancement is absolutely critical for ensuring sufficient dissolution in gastric fluid volumes, a prerequisite for oral bioavailability, and for preparing stable aqueous stock solutions in laboratory settings.

Evidence DimensionAqueous Thermodynamic Solubility
Target Compound Data4.24 ± 0.02 mg/mL (Sertraline Hydrochloride)
Comparator Or Baseline0.002 mg/mL (Sertraline Free Base)
Quantified Difference>2000-fold higher solubility for the HCl salt
ConditionsSaturation shake-flask method in distilled water (pH ~6.05)

Ensures sufficient aqueous dissolution required for both viable solid oral dosage formulations and stable in vitro assay preparations.

5-HT/NE Selectivity
Head-to-head
Higher selectivity rank for 5-HT over NE uptake inhibition
Supports serotonergic selectivity interpretation
In vitro transporter binding models

Polymorphic Phase Stability: Form I vs. Metastable Forms

Sertraline Hydrochloride's processability heavily depends on its polymorphic purity. Form I exhibits the greatest thermodynamic stability among its crystalline forms at ambient conditions, resisting phase transition during mechanical stress (e.g., milling, compaction) and prolonged storage [1]. In contrast, metastable polymorphs like Form II can spontaneously convert over time or under thermal stress, leading to unpredictable shifts in dissolution rates and bulk powder flowability. Procuring strictly Form I guarantees the structural consistency required for scalable manufacturing and long-term analytical reliability.

Evidence DimensionThermodynamic Stability and Phase Purity
Target Compound DataForm I (Thermodynamically stable, resists phase transition)
Comparator Or BaselineForm II / Other Polymorphs (Metastable, prone to spontaneous conversion)
Quantified DifferenceElimination of spontaneous polymorphic conversion during processing and storage
ConditionsSolid-state API manufacturing, mechanical milling, and long-term storage

Prevents batch-to-batch dissolution variability and ensures compliance with strict pharmacopeial stability standards.

DAT Affinity
Head-to-head
KD = 25 ± 2 nM; other SSRIs >10-fold lower affinity
Reported dopamine transporter affinity context
Radioligand binding at human monoamine transporters

Target Selectivity and Potency: Sertraline vs. In-Class SSRIs

For researchers requiring a highly potent positive control for serotonin transporter (SERT) inhibition, Sertraline Hydrochloride outperforms other common SSRIs. In vitro radioligand binding assays reveal that sertraline possesses a sub-nanomolar binding affinity (Ki = 0.15 nM) for human SERT [1]. This makes it approximately 10 times more potent than citalopram (Ki = 1.5 nM) and over 5 times more potent than fluoxetine (Ki = 0.81 nM) [1]. This exceptional potency, combined with its high selectivity over norepinephrine and dopamine transporters, solidifies its role as a premier pharmacological probe.

Evidence DimensionHuman SERT Binding Affinity (Ki)
Target Compound DataKi = 0.15 nM (Sertraline)
Comparator Or BaselineKi = 1.5 nM (Citalopram) / 0.81 nM (Fluoxetine)
Quantified Difference10-fold higher affinity than citalopram; 5.4-fold higher than fluoxetine
ConditionsIn vitro radioligand binding assay (human SERT)

Provides an ultra-potent, highly selective positive control for competitive binding assays and monoamine transporter function studies.

Sigma-1 Receptor
Head-to-head
Sertraline: antagonist, Ki 57 nM; Fluvoxamine: agonist, Ki 36 nM; Fluoxetine: agonist, Ki 240 nM
Functional response divergence at sigma-1
Receptor binding and functional assay context
CYP2D6 Inhibition
Head-to-head
Moderate inhibitor; fluoxetine and paroxetine are potent inhibitors
CYP2D6 interaction profile differentiation
In vitro and in vivo DDI study context
Long-Term Non-Response
Trial context
Sertraline RR 1.00 (ref); escitalopram 1.22 (1.18–1.25); fluoxetine 1.13 (1.10–1.17)
Reported lower non-response endpoint context
2-year population-based cohort; model validation required

Solid Oral Dosage Form Manufacturing (Generic APIs)

Due to the >2000-fold solubility advantage of the hydrochloride salt over the free base and the thermodynamic stability of Form I, this specific compound is the mandatory choice for formulating generic tablets and capsules. It ensures reproducible dissolution profiles and prevents polymorphic transition during compaction, meeting strict USP/EP pharmacopeial requirements [1].

Analytical Reference Standards for Environmental Monitoring

As one of the most widely prescribed antidepressants, sertraline is a primary target in wastewater and ecotoxicology analysis. High-purity Sertraline Hydrochloride is required as a stable, highly soluble chromatographic calibration standard for LC-MS/MS workflows to accurately quantify environmental contamination without the risk of precipitation seen with the free base [1].

Neuropharmacological In Vitro Probes

Leveraging its sub-nanomolar affinity (Ki = 0.15 nM) for the human serotonin transporter, Sertraline Hydrochloride serves as a superior positive control in competitive binding assays. Its 10-fold higher potency compared to citalopram allows researchers to precisely isolate SERT-specific mechanisms from other monoamine transporter activities in complex neural models [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dopamine transporter pharmacology research
DAT affinity profile differentiation
Dopaminergic vs serotonergic model validation
Polymorph-dependent formulation research
Polymorphic identity and stability
Solid-state characterization method validation
CYP2D6-mediated DDI research
Moderate CYP2D6 inhibition profile
Metabolic interaction benchmarking
Long-term comparative effectiveness research
Real-world non-response endpoint context
Comparative effectiveness model validation

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

341.050483 Da

Monoisotopic Mass

341.050483 Da

Heavy Atom Count

21

Appearance

A crystalline solid

UNII

UTI8907Y6X

Related CAS

79617-96-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin Uptake Inhibitors

Pharmacology

Sertraline Hydrochloride is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

79559-97-0
79617-95-1

Metabolism Metabolites

Extensively metabolized in the liver. Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent. Deamination occurs via CYP3A4 and CYP2C19. In vitro studies have shown that monoamine oxidase A and B may also catalyze sertraline deamination. Sertraline N-carbamoyl glucuronidation has also been observed in human liver microsomes. Route of Elimination: Sertraline is extensively metabolized and excretion of unchanged drug in urine is a minor route of elimination. Half Life: The elimination half-life of sertraline is approximately 25-26 hours. The elimination half-life of desmethylsertraline is approximately 62-104 hours.

FDA Medication Guides

SERTRALINE
SERTRALINE HYDROCHLORIDE
CAPSULE;ORAL
ALMATICA PHARMA
08/18/2023
ZOLOFT
CONCENTRATE;ORAL
TABLET;ORAL
UPJOHN

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

1:Br J Clin Pharmacol. 2004 Nov;58 Suppl 1:25-33. Concurrent administration of donepezil HCl and sertraline HCl in healthy volunteers: assessment of pharmacokinetic changes and safety following single and multiple oral doses.Nagy CF,Kumar D,Perdomo CA,Wason S,Cullen EI,Pratt RD, PMID: 15496220 PMCID: PMC1884554 DOI: 10.1111/j.1365-2125.2004.01801.x


Abstract: AIM: This study evaluated the safety and pharmacokinetics (PK) of donepezil HCl and sertraline HCl when administered separately and in combination.METHODS: This was a randomized, open-label, three-period crossover study. In consecutive dosing periods separated by washout periods of > or = 3 weeks, healthy volunteers received either oral donepezil HCI 5 mg once daily for 15 days, oral sertraline HCl 50 mg once daily for 5 days followed by 10 days of once-daily sertraline HCl 100 mg, or the simultaneous administration of oral donepezil HCl and sertraline HCl. Plasma donepezil and sertraline concentrations were determined by high performance liquid chromatography/mass spectrometry. Safety was evaluated by physical and laboratory evaluations and the monitoring of adverse events (AEs).RESULTS: A total of 19 volunteers (16 male and three female) were enrolled. Three male subjects withdrew from the study prematurely due to AEs (one case of nausea/stomach cramps and one case of eosinophilia during combination treatment, and one upper respiratory tract infection during treatment with sertraline HCl alone). In subjects who completed all three treatment periods (n = 16), the concurrent administration of donepezil HCl and sertraline HCl did not alter the steady-state (day 15) PK parameters of donepezil HCl. A small (< 12%) but statistically significant (P = 0.02) increase in donepezil C(max) was seen after single doses of sertraline HCl and donepezil HCl on day 1 but this was not thought to be clinically meaningful. No significant differences in the t(max) or AUC(0-24 h) of donepezil were observed between the donepezil HCl only or donepezil HCl plus sertraline HCl groups on day 1. No significant changes in sertraline PK parameters were observed either on day 1 (single dose) or on day 15 (steady state) when sertraline HCl was co-administered with donepezil HCl. Generally, the concurrent administration of donepezil HCl and sertraline HCl was well tolerated, with no serious AEs reported during the study. Some digestive system AEs tended to occur more frequently during combination treatment than with either treatment alone, but there was no statistically significant increase in the incidence of any individual AE. The most common AEs during the combination therapy were nausea and diarrhoea, which were rated as mild or moderate in severity. These AEs were also reported during the administration of each drug alone.CONCLUSIONS: The co-administration of once-daily oral donepezil HCl 5 mg for 15 days and once-daily oral sertraline HCl (50 mg for 5 days increased to 100 mg for 10 days) did not result in any clinically meaningful pharmacokinetic interactions, and no unexpected AEs were observed.

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